molecular formula C29H48O B7797230 (22E)-Stigmasta-5,22-dien-3-beta-OL

(22E)-Stigmasta-5,22-dien-3-beta-OL

Cat. No. B7797230
M. Wt: 412.7 g/mol
InChI Key: HCXVJBMSMIARIN-CMDGGOBGSA-N
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Description

(22E)-Stigmasta-5,22-dien-3-beta-OL is a natural product found in Calotropis procera with data available.

Scientific Research Applications

  • Antimicrobial and Cytotoxic Activities : A study synthesized polyamine conjugates with stigmasterol, a compound closely related to (22E)-Stigmasta-5,22-dien-3-beta-OL, and found significant antimicrobial activity against Staphylococcus aureus and cytotoxic activity on human T-lymphoblastic leukemia cells and normal human fibroblasts (Vida et al., 2012).

  • Chemical Reaction Pathways : Research on the singlet-oxygen ene reaction with 3β-substituted stigmastanes, including this compound derivatives, elucidated alternative pathways for the classical Schenck rearrangement, providing insights into sterol chemistry (Ponce et al., 2000).

  • Metabolic Processing in Organisms : A study on the metabolism of sterols in Tetrahymena pyriformis identified the conversion pathways for ergosta-5,24(28)-dien-3β-ol and stigmasta-5,trans-24(28)-dien-3β-ol, which is structurally similar to this compound (Nes et al., 1971).

  • Natural Occurrence and Toxicity Studies : A study discovered stigmasta-5,22-dien-3-β-ol in the bark stem of Melochia Umbellata and evaluated its toxicity, finding weak toxicity against shrimp larvae (Usman et al., 2020).

  • Biomarker Potential in Marine Studies : An analysis of sterols in harmful algal blooms found this compound among the major sterol components in certain algae, suggesting its potential as a biomarker in marine biogeochemical studies (Geng et al., 2017).

properties

IUPAC Name

17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXVJBMSMIARIN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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